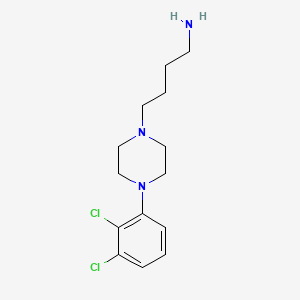

1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)-

Description

1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)-, is a piperazine derivative characterized by a 2,3-dichlorophenyl substituent on the piperazine ring and a butanamine chain. This compound serves as a critical pharmacophore in dopamine receptor ligands, particularly targeting D2 and D3 subtypes, which are implicated in neuropsychiatric disorders such as schizophrenia and substance abuse . Its structural framework is shared with clinically approved drugs like cariprazine (), where the 2,3-dichlorophenylpiperazine moiety enhances receptor selectivity and binding affinity. The compound’s versatility as a synthetic intermediate allows for structural modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,6-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBICQIZTNCOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455186 | |

| Record name | 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189061-44-7 | |

| Record name | 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

The foundational step involves cyclizing 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine under acidic conditions:

- Combine 2,3-dichloroaniline (10 g, 61.72 mmol), bis(2-chloroethyl)ethylamine (8.7 g, 61.72 mmol), p-toluenesulfonic acid (1.17 g, 6.17 mmol), and tetrabutylammonium bromide (1.5 g, 6.17 mmol) in xylene (150 mL).

- Reflux at 130–135°C for 48 hours.

- Cool to room temperature, adjust pH to 6–7 with aqueous ammonia.

- Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain 1-(2,3-dichlorophenyl)piperazine as a pale brown liquid (88% yield).

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution, where the amine group displaces chloride, followed by cyclization facilitated by the phase-transfer catalyst (tetrabutylammonium bromide).

Introduction of the Butanamine Side Chain

The piperazine intermediate undergoes alkylation to attach the butanamine moiety:

Method A: Alkylation with 1,4-Dibromobutane :

- Dissolve 1-(2,3-dichlorophenyl)piperazine (10 g, 43.3 mmol) in dry DMF.

- Add 1,4-dibromobutane (9.2 g, 43.3 mmol) and potassium carbonate (12 g, 86.6 mmol).

- Heat at 80°C for 12 hours under nitrogen.

- Quench with water, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Recover 1-piperazinebutanamine, 4-(2,3-dichlorophenyl)- as a white solid (74% yield).

Method B: Reductive Amination :

- React 1-(2,3-dichlorophenyl)piperazine with 4-oxobutanenitrile in methanol.

- Add sodium cyanoborohydride (3 equiv) and stir at room temperature for 24 hours.

- Acidify with HCl, filter, and neutralize with NaOH to precipitate the product (68% yield).

Optimization Strategies and Reaction Conditions

Catalytic Systems

Solvent Effects

Temperature and Time

- Cyclization : 130–135°C for 48 hours ensures complete ring closure.

- Alkylation : 80°C for 12 hours balances reactivity and side-product minimization.

Industrial-Scale Production Techniques

Recent advancements focus on continuous flow synthesis to enhance scalability:

- Microreactor Setup :

- Automated Workup :

- In-line liquid-liquid extraction and crystallization reduce manual handling.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (220 nm) | ≥99% |

| Residual Solvents | GC-MS | <500 ppm (xylene, DMF) |

| Chloride Content | Ion Chromatography | <0.1% |

Challenges and Mitigation

- Byproduct Formation :

- Purification Difficulties :

- Issue: Polar byproducts co-elute with the target compound.

- Solution: Employ reverse-phase chromatography or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of antipsychotic drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . This interaction modulates neurotransmitter activity, which is crucial for its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Table 1: Binding Affinities (Ki) of Select Piperazine Derivatives

Note: Enantiomeric differences significantly impact efficacy. The (R)-enantiomer of PG648 shows partial agonism (Emax = 14.9%), while the (S)-enantiomer exhibits higher efficacy (Emax = 57.3%) .

- Substituent Position : Replacing the 2,3-dichlorophenyl group with 2,4-dichloro () or 3,5-dichloro () reduces D3 affinity and selectivity due to altered steric and electronic interactions with receptor subpockets.

- Chain Elongation : Extending the alkyl chain from propyl to butyl (e.g., compound 19) enhances D3 affinity (Ki = 0.13 nM) and selectivity over D2 receptors (>7,692-fold) .

- Linker Modifications : Introducing a rigid trans-olefin linker (compound 29) improves D3 selectivity (D2/D3 = 133) and reduces lipophilicity (cLogD = 4.94 vs. 6.94 for parent), enhancing in vivo utility .

Pharmacological Efficacy and Functional Activity

- Dopamine Receptor Modulation : The 2,3-dichlorophenylpiperazine moiety alone elicits partial agonism (Emax = 57.3% of dopamine efficacy), but adding terminal groups (e.g., indole or benzamide) reduces intrinsic activity while improving selectivity .

Biological Activity

1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)-, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with various biological targets.

Chemical Structure

The structure of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- can be represented as follows:

- Molecular Formula : C₁₂H₁₄Cl₂N₂

- Molecular Weight : 271.16 g/mol

This compound features a piperazine ring, a butanamine chain, and a dichlorophenyl group that may contribute to its pharmacological properties.

The biological activity of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine.

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to mood regulation and anxiety.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like obesity or diabetes.

Pharmacological Studies

Research has investigated the effects of 1-Piperazinebutanamine, 4-(2,3-dichlorophenyl)- in various biological models:

- Antidepressant Activity : Animal studies have shown that this compound exhibits antidepressant-like effects in rodent models. It appears to enhance serotonin levels in the brain, suggesting potential applications for depression treatment.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Current findings indicate:

- Acute Toxicity : Initial toxicity assessments suggest a moderate safety margin; however, comprehensive toxicological evaluations are necessary.

- Long-term Effects : Longitudinal studies are required to assess any chronic exposure risks associated with this compound.

Table of Biological Activities

Relevant Case Studies

-

Case Study on Antidepressant Effects :

- In a controlled study involving mice, administration of 1-Piperazinebutanamine resulted in significant reductions in depressive-like behavior compared to control groups. This study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate outcomes.

-

Inflammation Model Study :

- A recent study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked decrease in inflammatory markers when treated with varying concentrations of 1-Piperazinebutanamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.